- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)
2,2-Dimethylpropiophenone structure
Product Name:2,2-Dimethylpropiophenone
Numero CAS:938-16-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
Update Time:2024-10-25
2,2-Dimethylpropiophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- Chiave InChI: OECPUBRNDKXFDX-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
Proprietà calcolate
- Massa esatta: 162.10400
- Massa monoisotopica: 162.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 17.1A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.97 g/mL at 25 °C(lit.)
- Punto di ebollizione: 219-222 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- Indice di rifrazione: n20/D 1.508(lit.)
- Coefficiente di ripartizione dell'acqua: Not miscible with water.
- PSA: 17.07000
- LogP: 2.91540
- Solubilità: Non determinato
2,2-Dimethylpropiophenone Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2,2-Dimethylpropiophenone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
2,2-Dimethylpropiophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203963-1g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 203963-2.5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 2.5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 203963-10g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 10g |
£260.00 | 2022-03-01 | |
| Alichem | A019122830-100g |
2,2-Dimethyl-1-phenylpropan-1-one |
938-16-9 | 98% | 100g |
$832.65 | 2023-08-31 | |
| Apollo Scientific | OR3517-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 1g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR3517-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 5g |
£110.00 | 2025-02-19 | |
| Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-250mg |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 250mg |
¥130.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 1g |
¥410.00 | 2022-01-10 |
2,2-Dimethylpropiophenone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Dimethyl sulfide
Riferimento
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Riferimento
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Riferimento
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Riferimento
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Riferimento
- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Riferimento
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Riferimento
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Riferimento
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry, Journal of the American Chemical Society, 2006, 128(39), 12596-12597
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Riferimento
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Riferimento
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
2,2-Dimethylpropiophenone Raw materials
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- Benzoyl chloride
- Benzaldehyde
- 2,2-Dimethyl-1-phenyl-1-propanol
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Numero d'ordine:A844714
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):426.0
Email:sales@amadischem.com
2,2-Dimethylpropiophenone Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Purezza:99%
Quantità:25g
Prezzo ($):426.0